(S)-3-(3-Bromobenzyl)piperazin-2-one

Chiral synthesis Stereoselective drug design Enantiomeric purity

(S)-3-(3-Bromobenzyl)piperazin-2-one is a chiral piperazine derivative characterized by a 3-substituted piperazin-2-one core bearing a 3-bromobenzyl group at the C3 position. With a molecular formula of C11H13BrN2O and a molecular weight of 269.14 g/mol, it is assigned CAS number 1240586-53-1.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
Cat. No. B13680973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(3-Bromobenzyl)piperazin-2-one
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C11H13BrN2O/c12-9-3-1-2-8(6-9)7-10-11(15)14-5-4-13-10/h1-3,6,10,13H,4-5,7H2,(H,14,15)
InChIKeySFSOHXIVHCCZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(3-Bromobenzyl)piperazin-2-one: Baseline Characterization and Procurement-Relevant Specifications


(S)-3-(3-Bromobenzyl)piperazin-2-one is a chiral piperazine derivative characterized by a 3-substituted piperazin-2-one core bearing a 3-bromobenzyl group at the C3 position . With a molecular formula of C11H13BrN2O and a molecular weight of 269.14 g/mol, it is assigned CAS number 1240586-53-1 . The compound exists as a single stereoisomer with defined S-configuration, distinguishing it from its R-enantiomer (CAS 1240586-56-4) and various regioisomeric analogs . As a member of the piperazin-2-one class, it possesses the recognized 'privileged scaffold' motif widely utilized in medicinal chemistry for drug discovery programs targeting diverse biological receptors [1].

Why Generic Substitution of (S)-3-(3-Bromobenzyl)piperazin-2-one Fails in Structure-Sensitive Applications


Generic substitution within the bromobenzyl-piperazin-2-one series is fundamentally unsound due to stereochemical and regioisomeric variations that produce non-equivalent molecular entities. The (S)-enantiomer (CAS 1240586-53-1) is not interchangeable with its (R)-counterpart (CAS 1240586-56-4), as chiral recognition events at biological targets are stereospecific [1]. Similarly, regioisomers such as 4-(3-bromobenzyl)piperazin-2-one (CAS 923674-86-6) or 1-(3-bromophenyl)piperazin-2-one (CAS 215649-81-3) differ in substitution position—N1 versus C3—which alters hydrogen-bonding capacity and the spatial presentation of the bromophenyl moiety . The bromine substitution pattern (ortho, meta, para) on the benzyl ring further modulates both physicochemical properties and target engagement potential, making each analog a distinct chemical entity with its own structure-activity profile [2]. Procurement decisions must therefore be guided by specific structural requirements rather than class-level assumptions.

Product-Specific Quantitative Evidence Guide for (S)-3-(3-Bromobenzyl)piperazin-2-one


Chiral Purity and Stereochemical Integrity: S-Enantiomer versus R-Enantiomer

The (S)-3-(3-bromobenzyl)piperazin-2-one exhibits absolute stereochemistry at C3, with the 3-bromobenzyl group occupying a specific spatial orientation relative to the piperazin-2-one ring . In contrast, the R-enantiomer (CAS 1240586-56-4) presents the 3-bromobenzyl group in the opposite configuration . While both enantiomers share identical molecular weight (269.14 g/mol) and formula (C11H13BrN2O), their distinct three-dimensional arrangements preclude functional equivalence in stereosensitive applications . The availability of both enantiomers as separate, well-defined CAS entities enables users to select the configuration matching their specific stereochemical requirements—a critical consideration in asymmetric synthesis and chiral probe development [1].

Chiral synthesis Stereoselective drug design Enantiomeric purity

Regioisomeric Differentiation: 3-Benzyl versus 4-Benzyl versus 1-Phenyl Substitution

(S)-3-(3-bromobenzyl)piperazin-2-one features the bromobenzyl substituent at the C3 carbon position of the piperazin-2-one core . This differs fundamentally from 4-(3-bromobenzyl)piperazin-2-one (CAS 923674-86-6), where the substituent resides on the N4 nitrogen atom, and from 1-(3-bromophenyl)piperazin-2-one (CAS 215649-81-3), which bears the bromophenyl group on the N1 nitrogen . The C3 substitution preserves the NH group in the piperazin-2-one ring, maintaining hydrogen-bond donor capacity, whereas N1-substituted analogs eliminate this functionality. This structural divergence results in distinct physicochemical profiles: 4-(3-bromobenzyl)piperazin-2-one exhibits a predicted boiling point of 423.0±40.0 °C and a predicted density of 1.458±0.06 g/cm³ .

Regioisomerism Positional isomerism Structure-activity relationship

Bromine Substitution Pattern: Meta-Bromobenzyl versus Ortho- and Para- Analogs

The 3-bromobenzyl moiety in (S)-3-(3-bromobenzyl)piperazin-2-one places the bromine atom at the meta position of the phenyl ring, distinct from 2-bromobenzyl (ortho) and 4-bromobenzyl (para) analogs [1]. This substitution pattern influences both electronic distribution and steric accessibility of the bromine atom, which can participate in halogen bonding interactions with biological targets [2]. The meta-bromine orientation also affects the compound's predicted physicochemical profile: while direct measured data for this specific compound remain limited, the meta-substitution pattern is known to confer distinct dipole moments and reactivity profiles compared to ortho- and para- isomers [3].

Halogen bonding Substituent effects Meta-substitution

Best-Fit Research and Industrial Application Scenarios for (S)-3-(3-Bromobenzyl)piperazin-2-one


Asymmetric Synthesis of C3-Substituted Piperazin-2-one Derivatives

The defined S-configuration at C3 makes (S)-3-(3-bromobenzyl)piperazin-2-one a suitable starting material or chiral building block for the construction of enantiopure piperazin-2-one-containing compounds [1]. Users pursuing stereoselective synthetic routes to 3-substituted piperazin-2-ones can leverage this compound's established stereochemistry as a reference point or intermediate [2].

Medicinal Chemistry Scaffold Development Requiring Free NH Functionality

The preservation of the NH group in the piperazin-2-one ring—unlike N-substituted regioisomers—enables hydrogen-bond donor capacity for target engagement [1]. This characteristic supports the compound's use in structure-based drug design where specific hydrogen-bonding interactions with biological targets (e.g., enzyme active sites, receptor binding pockets) are required [3].

Halogen Bonding Studies with Meta-Bromobenzyl Moieties

The meta-bromobenzyl substituent provides a defined geometry for investigating halogen bonding interactions, which have gained recognition as important contributors to ligand-protein binding affinity and selectivity [1]. The meta-substitution pattern offers distinct directional preferences compared to ortho- and para- isomers, making this compound valuable for systematic SAR investigations [2].

Chiral Probe Synthesis for Stereochemical Target Validation

When biological target engagement is stereosensitive, (S)-3-(3-bromobenzyl)piperazin-2-one can serve as the S-configured probe component for comparative studies against its R-enantiomer [1]. Such paired-enantiomer studies are essential for confirming stereospecific pharmacology and avoiding misattribution of biological effects [2].

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